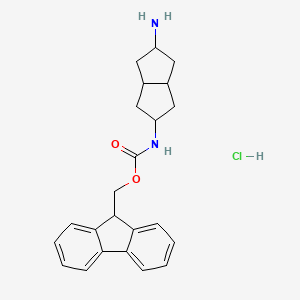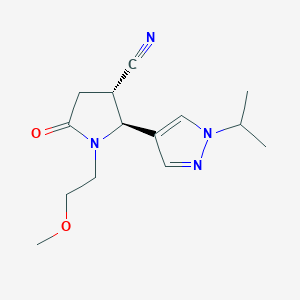![molecular formula C15H13F3N4O2S B2492815 1-(2-hidroxietil)-6-((4-(trifluorometil)bencil)tio)-1H-pirazolo[3,4-d]pirimidin-4(5H)-ona CAS No. 946255-24-9](/img/structure/B2492815.png)
1-(2-hidroxietil)-6-((4-(trifluorometil)bencil)tio)-1H-pirazolo[3,4-d]pirimidin-4(5H)-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxyethyl)-6-((4-(trifluoromethyl)benzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a complex organic compound characterized by a pyrazolo-pyrimidine core with additional functional groups, including hydroxyl, benzylthio, and trifluoromethyl. This compound's unique structure lends itself to a variety of applications in scientific research, especially in the fields of chemistry and medicine.
Aplicaciones Científicas De Investigación
¡Claro! Aquí tiene un análisis completo de las aplicaciones de investigación científica de la 1-(2-hidroxietil)-6-((4-(trifluorometil)bencil)tio)-1H-pirazolo[3,4-d]pirimidin-4(5H)-ona, centrándose en seis aplicaciones únicas:
Desarrollo farmacéutico
La estructura de este compuesto, que presenta un grupo trifluorometil, es significativa en el diseño de fármacos debido a su capacidad para mejorar la estabilidad metabólica y la biodisponibilidad. El grupo trifluorometil puede mejorar las propiedades farmacocinéticas de los fármacos, haciéndolos más eficaces y duraderos en el cuerpo . La investigación ha demostrado que tales modificaciones pueden conducir al desarrollo de nuevos agentes terapéuticos para diversas enfermedades, como el cáncer y las enfermedades inflamatorias.
Química agrícola
En el campo de los agroquímicos, se sabe que el grupo trifluorometil aumenta la eficacia y la estabilidad ambiental de los pesticidas y los herbicidas . Este compuesto podría explorarse por su potencial para crear productos químicos agrícolas más eficaces que sean menos propensos a la degradación, proporcionando así una protección más duradera para los cultivos y reduciendo la frecuencia de aplicación.
Ciencia de los materiales
Las propiedades químicas únicas de este compuesto lo convierten en un candidato para desarrollar materiales avanzados. El grupo trifluorometil puede impartir hidrofobicidad y resistencia química, que son características deseables en materiales utilizados para recubrimientos, selladores y otras aplicaciones protectoras . La investigación en este ámbito podría conducir a la creación de nuevos materiales con mayor durabilidad y rendimiento en entornos hostiles.
Catálisis
Este compuesto puede utilizarse en procesos catalíticos, especialmente en el campo de la organocatálisis. La presencia del grupo trifluorometil puede influir en la reactividad y la selectividad de las reacciones catalíticas . Los estudios han demostrado que estos compuestos pueden servir como catalizadores eficaces en diversas transformaciones orgánicas, como las reacciones de acoplamiento cruzado y la síntesis asimétrica.
Investigación bioquímica
En la investigación bioquímica, este compuesto puede utilizarse como una sonda para estudiar los mecanismos enzimáticos y las interacciones proteicas. El grupo trifluorometil puede actuar como un bioisóstero, imitando el comportamiento de otros grupos funcionales en los sistemas biológicos . Esta aplicación es crucial para comprender las bases moleculares de la función enzimática y para el diseño de inhibidores enzimáticos.
Ciencia ambiental
La estabilidad y la reactividad de este compuesto lo hacen adecuado para aplicaciones ambientales, como la detección y la degradación de contaminantes. El grupo trifluorometil puede mejorar la sensibilidad y la especificidad de los sensores utilizados para detectar contaminantes ambientales . Además, este compuesto podría explorarse por su potencial en procesos de degradación catalítica para descomponer sustancias nocivas en el medio ambiente.
Mecanismo De Acción
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its precise mode of action. The trifluoromethyl group in its structure is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials . This suggests that the compound may interact with its targets through radical trifluoromethylation .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown due to the lack of information on its targets and mode of action .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown due to the lack of information on its targets, mode of action, and biochemical pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-hydroxyethyl)-6-((4-(trifluoromethyl)benzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multiple steps:
Formation of Pyrazolo[3,4-d]Pyrimidine Core: : The pyrazolo-pyrimidine core is synthesized through the cyclization of hydrazine derivatives with carbonyl compounds, often under acidic or basic conditions to facilitate ring closure.
Introduction of the Benzylthio Group: : This involves the nucleophilic substitution reaction where a halogenated benzyl compound reacts with thiol reagents, forming the benzylthio linkage.
Attachment of the Hydroxyethyl Group: : A hydroxyethyl group is introduced through alkylation reactions using suitable reagents like ethylene oxide or its derivatives.
Industrial Production Methods: On an industrial scale, the synthesis can be streamlined by optimizing reaction conditions to maximize yield and purity. This may involve:
Use of catalysts to enhance reaction rates.
Optimizing temperature and pressure conditions to favor desired reactions.
Implementation of purification techniques like recrystallization or chromatography to obtain high-purity products.
Types of Reactions
Oxidation: : The hydroxyethyl group can undergo oxidation to form carbonyl derivatives.
Reduction: : The pyrazolo-pyrimidine core can be selectively reduced under mild conditions to form partially hydrogenated derivatives.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Hydrogen gas in the presence of a palladium catalyst.
Substitution: : Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation products often include ketones or aldehydes.
Reduction products might be partially or fully hydrogenated pyrazolo-pyrimidine derivatives.
Substitution reactions yield diverse functionalized products based on the nucleophiles used.
Chemistry
As a scaffold for designing new compounds with potential bioactivity.
Investigating reaction mechanisms involving pyrazolo-pyrimidine derivatives.
Biology
Probing enzyme activities through inhibitor studies.
Medicine
Development of novel therapeutics targeting specific enzymes or receptors.
Exploring its antiviral, antibacterial, or antifungal properties.
Industry
Potential use in materials science for creating specialized polymers or coatings.
Propiedades
IUPAC Name |
1-(2-hydroxyethyl)-6-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N4O2S/c16-15(17,18)10-3-1-9(2-4-10)8-25-14-20-12-11(13(24)21-14)7-19-22(12)5-6-23/h1-4,7,23H,5-6,8H2,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCTHZOGDQUZFRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC3=C(C=NN3CCO)C(=O)N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(4-Chlorophenyl)amino]-6-(4-methylbenzyl)-1,2,4-triazin-5-ol](/img/structure/B2492739.png)




![4-((2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-yl)amino)benzoic acid hydrochloride](/img/structure/B2492749.png)

![N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide](/img/structure/B2492752.png)
![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2492753.png)
![4-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2492754.png)
